molecular formula C9H9BrN2O3 B7974991 2-bromo-N,N-dimethyl-3-nitrobenzamide

2-bromo-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B7974991
M. Wt: 273.08 g/mol
InChI Key: UDXSVVLOIZWZDY-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-3-nitrobenzamide is a benzamide derivative featuring a bromine atom at the ortho position (C2), a nitro group at the meta position (C3), and a dimethyl-substituted amide group. Its molecular formula is C₉H₉BrN₂O₃, with a molecular weight of 273.09 g/mol. The compound’s structure combines electron-withdrawing groups (bromo, nitro) and a sterically accessible amide moiety, making it a versatile intermediate in organic synthesis, particularly in metal-catalyzed reactions and ligand design .

Acid activation: Reacting 2-bromo-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or DMF to form the acyl chloride intermediate .

Amide coupling: Treating the intermediate with dimethylamine to yield the target compound, as seen in similar benzamide syntheses .

Properties

IUPAC Name

2-bromo-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSVVLOIZWZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethyl-3-nitrobenzamide typically involves the bromination of N,N-dimethyl-3-nitrobenzamide. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N-dimethyl-3-nitrobenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Properties :

  • The bromine atom enhances electrophilicity at C2, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
  • The nitro group at C3 stabilizes the aromatic ring via resonance and may participate in redox chemistry (e.g., reduction to an amine).
  • The N,N-dimethylamide group provides steric hindrance and electron-withdrawing effects, influencing solubility and reactivity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzene Ring) Amide Group Molecular Weight (g/mol) Key Applications/Reactivity Evidence ID
2-Bromo-N,N-dimethyl-3-nitrobenzamide Br (C2), NO₂ (C3) N,N-dimethyl 273.09 Ligand precursor, SNAr reactions
N,N-Dimethyl-3-nitrobenzamide NO₂ (C3) N,N-dimethyl 194.18 NMR studies, electronic effects analysis
4-Bromo-N-(2-nitrophenyl)benzamide Br (C4), NO₂ (C2 on aryl) N-(2-nitrophenyl) 347.17 Crystallography, steric comparisons
4-Fluoro-N,N-dimethyl-3-nitrobenzamide F (C4), NO₂ (C3) N,N-dimethyl 212.18 Solubility studies, halogen effects
2-Bromo-3-nitro-N-phenylbenzamide Br (C2), NO₂ (C3) N-phenyl 335.14 Photoluminescent derivatives, coupling reactions

Electronic and Steric Effects

  • Halogen Substituents: The bromo group in the target compound increases molecular weight and polarizability compared to the fluoro analog (212.18 g/mol vs. 273.09 g/mol) . In 4-bromo-N-(2-nitrophenyl)benzamide , the bromine at C4 reduces ortho-directing effects compared to the target compound’s C2 bromine, altering regioselectivity in further substitutions.
  • Nitro Group Positioning :

    • A nitro group at C3 (meta to the amide) in the target compound stabilizes the ring via resonance, whereas nitro at C2 (as in 4-bromo-N-(2-nitrophenyl)benzamide ) introduces steric clash with adjacent substituents .
  • Amide Group Variations :

    • N,N-Dimethylamide (target compound) improves solubility in polar aprotic solvents compared to N-phenylamide derivatives (e.g., 335.14 g/mol compound in ), which exhibit higher lipophilicity.
    • The dimethyl group’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution rates compared to unsubstituted amides .

Spectroscopic Comparisons

  • NMR Shifts :

    • The target compound’s ¹H NMR would show downfield shifts for protons near the electron-withdrawing nitro and bromo groups, similar to N,N-dimethyl-3-nitrobenzamide (δ 8.23–8.32 for aromatic protons) .
    • Bromine’s deshielding effect would further shift C2-associated signals compared to the fluoro analog .

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